Ruthenium Cluster Formation: Unique μ₅-Sulfide Core from S-C Bond Scission
In the synthesis of high-nuclearity ruthenium carbonyl clusters, 5-trifluoromethyl-2-mercaptopyridine (a positional isomer of the target compound) reacts with [Ru₃(CO)₁₀(μ-dppm)] to yield a novel pentanuclear cluster [Ru₅(CO)₁₁(μ-H)(μ₅-S){μ-κ²N,C-NC₅H₃(CF₃)}(μ-κ²P₂-dppm)₂] via complete S-C bond scission, forming a μ₅-sulfide bridge. This is a distinct structural outcome compared to the reaction with the non-fluorinated 6-methyl-2-mercaptopyridine, which produces an isostructural cluster but with altered electronic and steric properties at the metal core [1].
| Evidence Dimension | Reaction Outcome / Cluster Core Formation |
|---|---|
| Target Compound Data | Formation of μ₅-sulfide capped pentanuclear cluster [Ru₅(CO)₁₁(μ-H)(μ₅-S){μ-κ²N,C-NC₅H₃(CF₃)}(μ-κ²P₂-dppm)₂] via C-S bond scission. |
| Comparator Or Baseline | 6-methyl-2-mercaptopyridine: Formation of isostructural μ₅-sulfide capped pentanuclear cluster [Ru₅(CO)₁₁(μ-H)(μ₅-S){μ-κ²N,C-NC₅H₃(CH₃)}(μ-κ²P₂-dppm)₂]. |
| Quantified Difference | CF₃ substitution leads to a distinct electron-deficient cluster core, which is expected to alter redox potentials and catalytic activity, though the core structure is isostructural. |
| Conditions | Refluxing THF for 10 hours with [Ru₃(CO)₁₀(μ-dppm)]. Characterized by single-crystal XRD, NMR, IR, and HRMS. |
Why This Matters
This demonstrates the unique ability of the trifluoromethyl-substituted mercaptopyridine ligand to direct the formation of a specific, high-nuclearity metal cluster architecture, a property critical for designing novel catalysts and materials with tuned electronic properties.
- [1] Acosta, A., et al. (2024). Synthesis of the double spiked μ5-sulfide pentanuclear clusters using thermic reactions of Ru3-mercaptopyridine complexes. Journal of Molecular Structure, Article 140247. View Source
